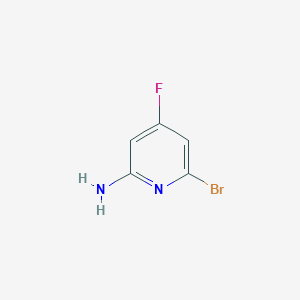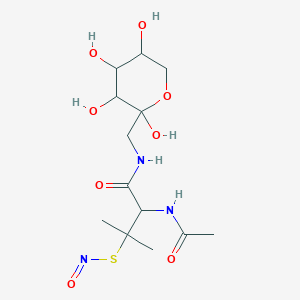
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to an octadecenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride typically involves the esterification of octadecenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then subjected to a series of reactions to introduce the amino and hydroxyl groups. One common method involves the use of reagents like ammonia and hydrogen peroxide under controlled conditions to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by sequential functional group transformations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the octadecenoic acid backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Saturated octadecanoic acid derivatives
Substitution: Alkylated amino derivatives
Aplicaciones Científicas De Investigación
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also integrate into lipid membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrochloride
- Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrobromide
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrobromide
Uniqueness
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C20H40ClNO3 |
|---|---|
Peso molecular |
378.0 g/mol |
Nombre IUPAC |
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+; |
Clave InChI |
MLZIFGYKDWQAAK-CMBBICFISA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(C(C(=O)OCC)N)O.Cl |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)

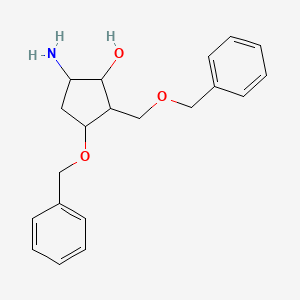

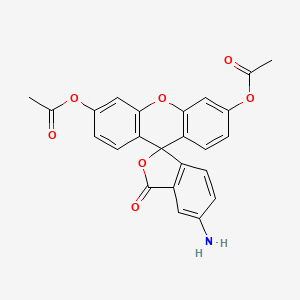
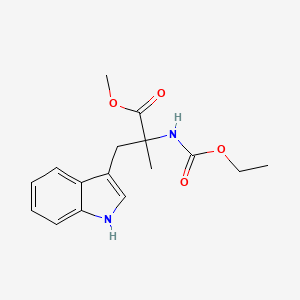



![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
